molecular formula C20H19FN2O2S B11367418 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

Cat. No.: B11367418
M. Wt: 370.4 g/mol
InChI Key: KLBPZFQKAGQROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorophenol with an appropriate halogenated butanamide under basic conditions to form the fluorophenoxybutanamide intermediate. This intermediate is then reacted with 2-phenyl-1,3-thiazole-4-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

InChI

InChI=1S/C20H19FN2O2S/c1-2-17(25-18-11-7-6-10-16(18)21)19(24)22-12-15-13-26-20(23-15)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,22,24)

InChI Key

KLBPZFQKAGQROO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.